molecular formula C21H28BrClN2O2 B4146871 2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

Cat. No.: B4146871
M. Wt: 455.8 g/mol
InChI Key: HSBDESPBOFOGHS-UHFFFAOYSA-N
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Description

2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated naphthalene moiety and a piperidine ring. Its applications span across chemistry, biology, and medicine, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride typically involves multiple steps. One common route includes the bromination of 2-naphthol to obtain 1-bromo-2-naphthol, which is then reacted with 2,2,6,6-tetramethyl-4-piperidinol to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. The brominated naphthalene moiety allows it to bind to certain enzymes or receptors, modulating their activity. The piperidine ring enhances its stability and bioavailability, making it effective in various biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(((1-bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
  • 4-(2-(((1-bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate

Uniqueness

Compared to similar compounds, 2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride stands out due to its unique combination of a brominated naphthalene and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O2.ClH/c1-20(2)11-15(12-21(3,4)24-20)23-18(25)13-26-17-10-9-14-7-5-6-8-16(14)19(17)22;/h5-10,15,24H,11-13H2,1-4H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBDESPBOFOGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
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2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
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2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
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2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
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2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
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2-(1-bromonaphthalen-2-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

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